molecular formula C13H20Cl2N4 B7983036 2-[1-(4-Ethylbenzyl)-1H-1,2,3-triazol-4-yl]ethanamine dihydrochloride, AldrichCPR

2-[1-(4-Ethylbenzyl)-1H-1,2,3-triazol-4-yl]ethanamine dihydrochloride, AldrichCPR

Cat. No.: B7983036
M. Wt: 303.2 g/mol
InChI Key: RSLXOIABJPTBRM-UHFFFAOYSA-N
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Description

2-[1-(4-Ethylbenzyl)-1H-1,2,3-triazol-4-yl]ethanamine dihydrochloride, AldrichCPR, is a chemical compound with the molecular formula C13H20Cl2N4 and a molecular weight of 303.23 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(4-Ethylbenzyl)-1H-1,2,3-triazol-4-yl]ethanamine dihydrochloride typically involves the following steps:

  • Benzyl Derivative Formation: The starting material, 4-ethylbenzyl chloride, undergoes a nucleophilic substitution reaction with an appropriate amine to form the benzyl derivative.

  • Triazole Formation: The benzyl derivative is then subjected to a cyclization reaction to form the triazole ring. This can be achieved using a click chemistry approach, such as the Huisgen 1,3-dipolar cycloaddition reaction.

  • Amine Functionalization: The resulting triazole compound is further functionalized to introduce the ethanamine group.

  • Dihydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions: 2-[1-(4-Ethylbenzyl)-1H-1,2,3-triazol-4-yl]ethanamine dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.

  • Substitution: Nucleophilic substitution reactions can occur at specific sites on the triazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed:

  • Oxidation Products: Corresponding oxo derivatives, such as ketones or aldehydes.

  • Reduction Products: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.

  • Substitution Products: Substituted triazole derivatives with different functional groups.

Scientific Research Applications

2-[1-(4-Ethylbenzyl)-1H-1,2,3-triazol-4-yl]ethanamine dihydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound may serve as a probe or inhibitor in biological studies, helping to understand various biochemical pathways.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: The compound can be utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-[1-(4-Ethylbenzyl)-1H-1,2,3-triazol-4-yl]ethanamine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism can vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

  • 1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethylamine dihydrochloride: A structurally similar compound with a methyl group instead of an ethyl group.

  • 1-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethylamine dihydrochloride: Another triazole derivative with a different substitution pattern.

Uniqueness: 2-[1-(4-Ethylbenzyl)-1H-1,2,3-triazol-4-yl]ethanamine dihydrochloride is unique due to its specific substitution pattern on the triazole ring, which can influence its reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-[1-[(4-ethylphenyl)methyl]triazol-4-yl]ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4.2ClH/c1-2-11-3-5-12(6-4-11)9-17-10-13(7-8-14)15-16-17;;/h3-6,10H,2,7-9,14H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLXOIABJPTBRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2C=C(N=N2)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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